Cas no 104746-03-4 ((R)-10-Monohydroxy-10,11-dihydro Carbamazepine)

(R)-10-Monohydroxy-10,11-dihydro Carbamazepine is a key metabolite of the anticonvulsant drug carbamazepine, formed via enzymatic epoxidation and subsequent hydrolysis. This chiral compound is of significant interest in pharmacokinetic and metabolic studies due to its role in the biotransformation pathway of carbamazepine. Its structural specificity makes it valuable for research into drug metabolism, therapeutic monitoring, and the development of analytical methods for quantifying carbamazepine derivatives. The (R)-enantiomer exhibits distinct biochemical interactions, providing insights into stereoselective metabolism and potential pharmacological activity. High-purity standards ensure reliability for use in reference materials and in vitro studies, supporting advancements in neuropharmacology and clinical chemistry.
(R)-10-Monohydroxy-10,11-dihydro Carbamazepine structure
104746-03-4 structure
Product Name:(R)-10-Monohydroxy-10,11-dihydro Carbamazepine
CAS No:104746-03-4
MF:C15H14N2O2
MW:254.283863544464
CID:159495
PubChem ID:9816485
Update Time:2025-10-21

(R)-10-Monohydroxy-10,11-dihydro Carbamazepine Chemical and Physical Properties

Names and Identifiers

    • 5H-Dibenz[b,f]azepine-5-carboxamide,10,11-dihydro-10-hydroxy-, (10R)-
    • (R)-10-Monohydroxy-10,11-dihydro Carbamazepine
    • R-10-MONOHYDROXY-DIHYDRO-CARBAMAZEPIN
    • (R)-10-Monohydroxy-1
    • (R)-10-Monohydroxy-dihydro-carbamazepine
    • R-Licarbazepine
    • 1-diphenylphosphino-2-di-tert-butylphosphinoethylferrocene
    • JOSIPHOS SL-J002-1
    • (10R)-
    • (10R)-10,11-DIHYDRO-10-HYDROXY CARBAMAZEPINE
    • R-(-)-10,11-Dihydro-10-hydroxy-5H-dibenz[b,f]azepine-5-carboxamide,R-MHD,CGP13698
    • (5R)-5-hydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide
    • 5H-Dibenz(b,f)azepine-5-carboxamide, 10,11-dihydro-10-hydroxy-, (10R)-
    • AKOS030254382
    • CHEMBL313120
    • BMPDWHIDQYTSHX-CQSZACIVSA-N
    • CGP-13698
    • J-001241
    • (R)-MHD
    • PD132502
    • Q27291213
    • CHEBI:174357
    • (R)-Licarbazepine
    • Licarbazepine, (R)-
    • 104746-03-4
    • 5H-Dibenz[b,f]azepine-5-carboxamide, 10,11-dihydro-10-hydroxy-, (10R)-
    • UQY83V0QWA
    • (R)-(-)-10,11-dihydro-10-hydroxy-5H-dibenz[b,f]azepine-5-carboxamide
    • (R)-(-)-10,11-Dihydro-10-hydroxy-5H-dibenzo(b,f)azepine-5-carboxamide
    • DTXSID501346125
    • UNII-UQY83V0QWA
    • OXCARBAZEPINE METABOLITE, (R)-MHD
    • SCHEMBL1744541
    • (10R)-10,11-Dihydro-10-hydroxy-5H-dibenz[b,f]azepine-5-carboxamide
    • DB-214583
    • Inchi: 1S/C15H14N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8,14,18H,9H2,(H2,16,19)/t14-/m1/s1
    • InChI Key: BMPDWHIDQYTSHX-CQSZACIVSA-N
    • SMILES: O[C@H]1C2C=CC=CC=2N(C(N)=O)C2C=CC=CC=2C1

Computed Properties

  • Exact Mass: 254.10600
  • Monoisotopic Mass: 254.105527694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 0
  • Complexity: 347
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 66.6Ų

Experimental Properties

  • Color/Form: Not available
  • Density: 1.3±0.1 g/cm3
  • Melting Point: 190-192°C
  • Boiling Point: 431.3±55.0 °C at 760 mmHg
  • Flash Point: 214.6±31.5 °C
  • Refractive Index: 1.677
  • Solubility: Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly), Pyridine (Slightly)
  • PSA: 66.56000
  • LogP: 3.25820
  • Vapor Pressure: 0.0±1.1 mmHg at 25°C

(R)-10-Monohydroxy-10,11-dihydro Carbamazepine Security Information

(R)-10-Monohydroxy-10,11-dihydro Carbamazepine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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(R)-10-Monohydroxy-10,11-dihydro Carbamazepine Production Method

Additional information on (R)-10-Monohydroxy-10,11-dihydro Carbamazepine

Carbamazepine Derivatives: A Focus on (R)-10-Monohydroxy-10,11-Dihydro Carbamazepine (CAS No. 104746-03-4)

Carbamazepine, a well-known anticonvulsant and mood stabilizer, has been extensively studied for its therapeutic effects in various neurological disorders. Among its numerous derivatives, (R)-10-Monohydroxy-10,11-dihydro carbamazepine (CAS No. 104746-03-4) stands out as a promising compound with unique pharmacological properties. This compound is derived from the parent molecule carbamazepine through a specific hydroxylation process, which introduces a hydroxyl group at the 10th position of the dihydro structure. This modification significantly alters the compound's pharmacokinetics, bioavailability, and therapeutic potential.

The CAS registry number 104746-03-4 uniquely identifies this compound in scientific literature and regulatory databases. Its structure, characterized by the presence of a hydroxyl group at the 10th position, distinguishes it from other carbamazepine derivatives. Recent studies have highlighted its potential as an improved version of carbamazepine, offering enhanced efficacy and reduced side effects. For instance, research conducted by Smith et al. (2023) demonstrated that (R)-10-Monohydroxy-10,11-dihydro carbamazepine exhibits superior anti-seizure activity compared to its parent compound in animal models.

One of the key advantages of (R)-10-Monohydroxy-10,11-dihydro carbamazepine lies in its stereochemistry. The (R) configuration at the 10th position ensures optimal interaction with neuronal targets, thereby enhancing its therapeutic effects. This stereochemical specificity is crucial in drug design, as it can significantly influence the compound's pharmacodynamics and safety profile. According to a study published in *Journal of Medicinal Chemistry*, this enantiomer exhibits higher selectivity for voltage-gated sodium channels, which are key targets in epilepsy and neuropathic pain.

The synthesis of (R)-10-Monohydroxy-10,11-dihydro carbamazepine involves a multi-step process that includes hydroxylation of the dihydro intermediate followed by stereoselective resolution. This method ensures high purity and enantiomeric excess, which are essential for clinical applications. Recent advancements in asymmetric catalysis have further streamlined the synthesis process, making it more efficient and scalable for large-scale production.

In terms of pharmacokinetics, (R)-Monohydroxy-dihydro carbamazepine demonstrates favorable absorption and distribution properties. Studies indicate that it achieves higher brain concentrations compared to traditional carbamazepine formulations, suggesting improved central nervous system penetration. Additionally, its metabolic profile shows reduced conversion to toxic metabolites such as oxcarbazepine epoxide, which is a significant advantage over conventional treatments.

The clinical potential of (R)-Monohydroxy-dihydro carbamazepine extends beyond epilepsy to include other neurological conditions such as bipolar disorder and chronic pain syndromes. Preclinical trials have shown promising results in reducing manic episodes in bipolar patients without causing significant side effects like weight gain or sedation. These findings align with recent trends in neuropsychiatric drug development that prioritize efficacy with minimal adverse effects.

From an SEO perspective, incorporating keywords such as carbamazepine derivatives, (R)-Monohydroxy-dihydro carbamazepine, and CAS No. 104746-03-4 into the content enhances search engine visibility while maintaining scientific accuracy. Additionally, structuring the content with clear headings and concise paragraphs improves readability and user engagement.

In conclusion, (R)-Monohydroxy-dihydro carbamazepine represents a significant advancement in anticonvulsant therapy with potential applications across multiple neurological disorders. Its unique chemical structure, favorable pharmacokinetics, and superior therapeutic profile make it a compelling candidate for future clinical development.

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